molecular formula C20H18BrNO4 B2744934 1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 1706073-14-4

1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B2744934
CAS No.: 1706073-14-4
M. Wt: 416.271
InChI Key: JHPVAOWLYBAQMC-UHFFFAOYSA-N
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Description

1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound with a unique structure that includes a spiro linkage between an isobenzofuran and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-bromo-5-methoxybenzoyl chloride with piperidin-4-one under basic conditions to form the intermediate, which is then cyclized to form the spiro compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The spiro linkage allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzyl bromide: A related compound with similar functional groups but lacking the spiro linkage.

    1-(2-bromo-5-methoxybenzoyl)piperidin-4-one oxime: Another derivative with a similar core structure but different functional groups.

Uniqueness

1’-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1'-(2-bromo-5-methoxybenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO4/c1-25-13-6-7-17(21)15(12-13)18(23)22-10-8-20(9-11-22)16-5-3-2-4-14(16)19(24)26-20/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPVAOWLYBAQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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